N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide is a synthetic small molecule characterized by a benzo[cd]indole core substituted with an ethyl group at position 1, a ketone at position 2, and a pentanamide chain at position 6. This structure combines a heterocyclic aromatic system with a flexible aliphatic amide moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-5-9-16(21)19-14-10-11-15-17-12(14)7-6-8-13(17)18(22)20(15)4-2/h6-8,10-11H,3-5,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAOHTXASPHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the indole derivative with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Studies: Indole derivatives are known for their biological activities, and this compound can be used in studies to explore its potential as a bioactive molecule.
Medicine:
Drug Development: The compound can be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide involves its interaction with specific molecular targets. The indole core structure allows it to interact with various enzymes and receptors in biological systems. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Benzo[cd]indole Cores
2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (Compound 4c)
- Structure : Features a sulfonamide group at position 6 instead of pentanamide.
- Synthesis : Derived from 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and aniline derivatives via nucleophilic substitution .
- Pharmacokinetics : Sulfonamide groups typically enhance solubility but may reduce blood-brain barrier (BBB) permeability compared to amides.
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (Compound 4e)
- Structure : Contains an indole-linked sulfonamide group.
Key Structural Differences :
| Feature | Target Compound | Compound 4c/4e |
|---|---|---|
| Position 6 Substituent | Pentanamide | Sulfonamide |
| Aromatic System | Ethyl-substituted benzo[cd]indole | Unsubstituted benzo[cd]indole |
| Solubility | Moderate (amide) | High (sulfonamide) |
| BBB Permeability | Likely higher | Likely lower |
Pentanamide-Containing Derivatives
N-(4-Methoxyphenyl)pentanamide (N4MP)
- Structure : Simplified derivative of albendazole with a pentanamide chain attached to a 4-methoxyphenyl group .
- Synthesis: Prepared via condensation of 4-methoxyaniline with pentanoic acid.
- Activity : Exhibited time- and concentration-dependent anthelmintic activity against Toxocara canis L3 larvae, comparable to albendazole but with lower cytotoxicity (cell viability >90% vs. albendazole’s 50–70% reduction) .
- Pharmacokinetics : Predicted logP = 3.5, TPSA = 46.2 Ų, and BBB permeability, making it suitable for oral administration .
N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-5-(4-formylphenoxy)pentanamide (Compound 29)
- Structure: Pentanamide linked to a dihydroquinoline core.
Comparison with Target Compound :
| Parameter | Target Compound | N4MP | Compound 29 |
|---|---|---|---|
| Core Structure | Benzo[cd]indole | 4-Methoxyphenyl | Dihydroquinoline |
| Key Functional Groups | Ethyl, oxo, pentanamide | Methoxy, pentanamide | Formylphenoxy, pentanamide |
| Biological Target | Undocumented (likely antiparasitic) | Anthelmintic | HDAC inhibition |
| Cytotoxicity | Unknown | Low | Undocumented |
Miscellaneous Pentanamide Derivatives
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Pentanamide with a dioxoisoindolinyl group and sulfamoylphenyl substituent.
N-(1H-indol-6-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
- Structure: Pentanamide bridge connecting indole and piperazinone moieties.
- Application : Undocumented in the evidence but structurally similar to kinase or protease inhibitors .
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide is a synthetic compound that has gained attention for its potential biological activity. This compound features a unique chemical structure that includes a benzo[cd]indole moiety, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 302.38 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the indole framework and subsequent modification to introduce the pentanamide side chain. Various synthetic pathways have been explored to optimize yield and purity.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, it has shown promise in modulating the PI3K/Akt signaling pathway, which is crucial in many cancers.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects, which warrants further investigation into this compound's potential in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:
The proposed mechanisms through which this compound may act include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Gene Expression : It might influence the expression of genes associated with apoptosis and inflammation.
- Interaction with Cellular Receptors : Potential binding to specific receptors could alter signaling pathways critical for cell function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
